Eganelisib

Content Navigation

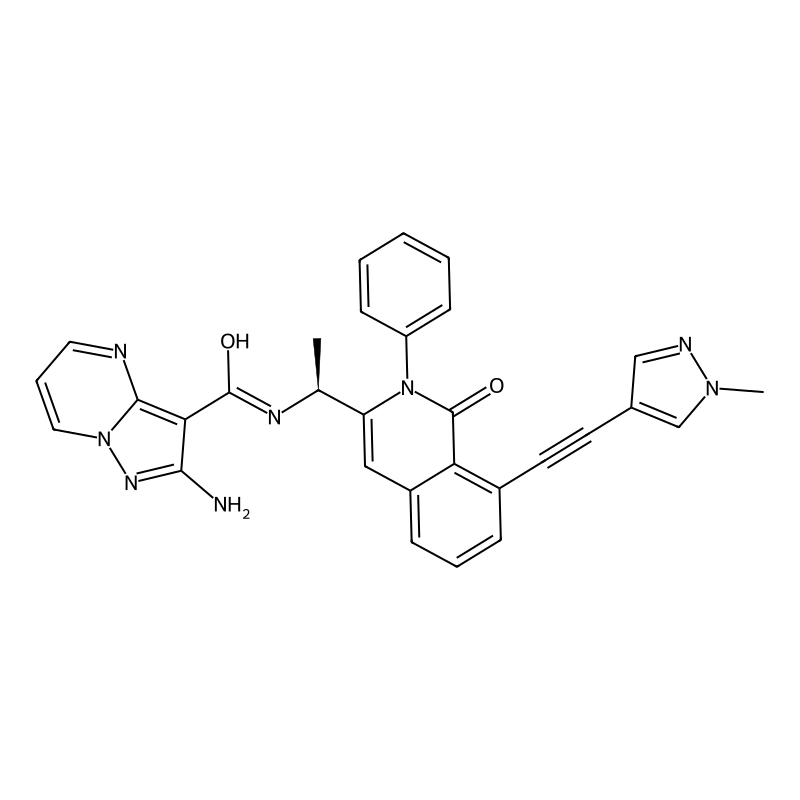

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Mechanism of Action: From Molecular Inhibition to Immune Reprogramming

Eganelisib's mechanism is based on selective PI3Kγ inhibition, which triggers a cascade of effects from molecular signaling changes to altered cellular behavior in the tumor microenvironment.

This compound inhibits PI3Kγ activation, blocking a key signaling axis that promotes the recruitment and function of immunosuppressive myeloid cells.

PI3Kγ in Myeloid Cells: PI3Kγ is predominantly expressed in myeloid cells and is activated by G-protein coupled receptors (GPCRs). It converts phosphatidylinositol (4,5)-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3), which activates AKT and downstream signaling [1] [2]. This pathway controls myeloid cell migration into tumors and maintains their immunosuppressive state [1].

Reprogramming the Tumor Microenvironment: By inhibiting PI3Kγ, this compound achieves two key effects:

- Reduces Trafficking: It blocks integrin-mediated adhesion of myeloid-derived suppressor cells (MDSCs) and monocytes, preventing them from entering the tumor [1].

- Reprograms Macrophages: It switches tumor-associated macrophages (TAMs) from an immunosuppressive (M2-like) to an immunostimulatory state. These reprogrammed macrophages show increased antigen presentation and stimulate CD8+ T-cells [3].

Synergy with Immunotherapy: Preclinically, this compound overcomes resistance to immune checkpoint inhibitors (e.g., anti-PD-1) by changing the myeloid-rich tumor microenvironment from "cold" (immune-excluded) to "hot" (T-cell inflamed) [4]. Translational data from clinical trials confirm that combining this compound with nivolumab leads to increased systemic immune activation, enriching genes involved in interferon signaling, antigen presentation, and T-cell receptor pathways compared to nivolumab alone [3].

Key Experimental Evidence and Protocols

The following diagram outlines a generalized workflow for key experiments that establish this compound's activity.

Core experimental workflows used to characterize this compound's potency, selectivity, and mechanism of action.

Cellular Target Engagement (pAKT Reduction)

- Method: Cells are seeded in culture plates and incubated overnight. This compound is added and incubated for 30 minutes. Cells are lysed, and lysates are analyzed by ELISA or Western Blot to measure phosphorylation of AKT at Ser473 [5].

- Key Finding: In C5a-stimulated mouse RAW264.7 macrophages, this compound reduced AKT phosphorylation with an IC₅₀ of 1.2 nM, demonstrating potent cellular target engagement [5].

Functional Cellular Assay (Myeloid Cell Migration)

- Method: Bone marrow-derived macrophages (BMDMs) are placed in the top chamber of a transwell system, with a chemoattractant in the bottom chamber. This compound is added, and migrated cells are quantified after incubation [4] [5].

- Key Finding: this compound dose-dependently inhibits PI3Kγ-dependent BMDM migration in vitro, confirming its functional effect on myeloid cell behavior [5].

Clinical Translation and Safety

Clinical trials have evaluated this compound as monotherapy and in combination with the PD-1 inhibitor nivolumab in patients with advanced solid tumors [4].

| Parameter | Monotherapy (n=39) | Combination with Nivolumab (n=180) |

|---|---|---|

| Most Common Gr≥3 TRAEs | Increased ALT (18%), increased AST (18%) [4] | Increased AST (13%), increased ALT (10%), Rash (10%) [4] |

| Treatment-Related Serious AEs | 5% (e.g., grade 4 bilirubin/enzyme increases) [4] | 13% (e.g., pyrexia, rash, cytokine release syndrome) [4] |

| Recommended Phase 2 Doses | 30 mg and 40 mg once daily [4] |

Anti-tumor activity for the combination was observed in the clinic, including in patients who had progressed on prior PD-1/PD-L1 inhibitors, validating the preclinical hypothesis [4].

New Therapeutic Potential

Emerging research indicates that the application of this compound and PI3Kγ inhibition may extend beyond oncology. A 2024 study showed that this compound could reduce life-threatening lung damage in mouse models of COVID-19 and MRSA by preventing the recruitment of damaging myeloid cells into infected lung tissue [6]. This suggests potential for treating inflammatory complications of infectious diseases.

References

- 1. Targeting PI3Kγ in cancer - PMC - PubMed Central [pmc.ncbi.nlm.nih.gov]

- 2. Targeting PI3K family with small-molecule inhibitors in cancer ... [molecular-cancer.biomedcentral.com]

- 3. Infinity Pharmaceuticals Announces Two Upcoming Presentations on... [businesswire.com]

- 4. , a First-in-Class this compound -γ Inhibitor, in Patients with Advanced... PI 3 K [pmc.ncbi.nlm.nih.gov]

- 5. This compound (IPI-549) | PI3K inhibitor | Mechanism [selleckchem.com]

- 6. Infinity cancer drug stops COVID-19, MRSA lung damage in mice [fiercebiotech.com]

PI3K-gamma in the Tumor Microenvironment: Mechanisms and Therapeutic Targeting

Executive Summary

Phosphoinositide 3-kinase gamma (PI3Kγ) has emerged as a critical regulator of the immunosuppressive tumor microenvironment (TME), presenting a promising therapeutic target for cancer immunotherapy. Unlike other PI3K isoforms primarily involved in cancer cell-intrinsic signaling, PI3Kγ is predominantly expressed in myeloid and other immune cells, where it functions as a master regulator of immune suppression. This technical review synthesizes current understanding of PI3Kγ's role in shaping the TME, highlighting its function in myeloid cell trafficking, polarization, and metabolic reprogramming. Preclinical evidence demonstrates that PI3Kγ inhibition reprograms tumor-associated macrophages (TAMs) from immunosuppressive M2-like to immunostimulatory M1-like phenotypes, reduces myeloid-derived suppressor cell (MDSC) infiltration, and enhances cytotoxic T cell function. Furthermore, combination strategies with immune checkpoint blockers (ICBs) show synergistic antitumor activity, providing strong rationale for clinical development. This whitepaper provides a comprehensive analysis of PI3Kγ biology, therapeutic targeting strategies, and experimental approaches for investigating its function in the TME.

Introduction to PI3Kγ Biology and Expression

PI3Kγ Structure and Signaling

PI3Kγ is a Class IB phosphoinositide 3-kinase composed of a catalytic subunit (p110γ) encoded by the PIK3CG gene and regulatory subunits (p101 or p84). It is uniquely activated by G-protein coupled receptors (GPCRs) rather than receptor tyrosine kinases, distinguishing it from other Class I PI3K isoforms [1]. Upon activation, PI3Kγ phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3), which serves as a docking site for pleckstrin homology (PH) domain-containing proteins including AKT and PDK1, initiating downstream signaling cascades [1].

Cellular Expression Patterns

PI3Kγ expression is predominantly restricted to hematopoietic cells, with particularly high expression in myeloid lineage cells including macrophages, neutrophils, and dendritic cells. Lower expression levels are observed in lymphocytes, with minimal expression in non-hematopoietic tissues [1]. This restricted expression pattern positions PI3Kγ as an attractive therapeutic target with potentially reduced off-tissue toxicity compared to broadly expressed isoforms.

Mechanisms of PI3Kγ in Tumor Immune Suppression

Regulation of Myeloid Cell Function

PI3Kγ signaling plays a multifaceted role in establishing the immunosuppressive TME through its regulation of myeloid cell recruitment, polarization, and function:

Macrophage Polarization: PI3Kγ activation promotes transcription of immunosuppressive factors including TGF-β and IL-10 through mTOR-dependent activation of C/EBPβ while simultaneously inhibiting NF-κB signaling. This signaling axis drives differentiation of monocytes toward M2-like, immunosuppressive TAMs rather than pro-inflammatory M1-like phenotypes [2]. PI3Kγ inhibition reverses this polarization, promoting M1-like characteristics and enhancing antigen presentation capacity.

Myeloid-Derived Suppressor Cell Recruitment and Function: PI3Kγ regulates MDSC trafficking to tumor sites and enhances their immunosuppressive capacity through metabolic reprogramming. Inhibition reduces MDSC infiltration and suppresses their production of arginase, reactive oxygen species, and other immunosuppressive mediators [3].

Neutrophil Migration: PI3Kγ is essential for chemokine-directed neutrophil trafficking to inflammatory sites, including tumors [1]. Genetic or pharmacological inhibition impairs integrin activation and neutrophil recruitment.

The following diagram illustrates the key mechanistic roles of PI3Kγ in shaping the immunosuppressive tumor microenvironment:

Figure 1: PI3Kγ signaling establishes an immunosuppressive TME. GPCR activation triggers PI3Kγ-mediated signaling that promotes immunosuppressive myeloid cell recruitment and polarization, leading to ICB resistance.

Metabolic Reprogramming of the TME

PI3Kγ signaling contributes to the metabolic alterations characteristic of immunosuppressive myeloid cells in the TME:

TAM Metabolism: PI3Kγ promotes oxidative phosphorylation and fatty acid oxidation in TAMs, metabolic programs associated with M2-like polarization and immunosuppressive function [3].

MDSC Metabolism: The PI3K/AKT/mTOR pathway enhances oxidative phosphorylation and fatty acid oxidation in MDSCs, supporting their survival and immunosuppressive activity within the nutrient-deprived TME [3].

T cell Suppression: Myeloid cell metabolic reprogramming driven by PI3Kγ creates a metabolically hostile TME for T cells, through mechanisms including nutrient depletion (arginine, tryptophan) and accumulation of immunosuppressive metabolites (lactate, adenosine) [4].

Integration with Immune Checkpoint Pathways

PI3Kγ signaling intersects with immune checkpoint regulation at multiple levels. Activation of the PI3K/AKT/mTOR pathway in tumor cells leads to upregulation of PD-L1 expression, enabling immune evasion [5]. Additionally, PI3Kγ-driven myeloid cells express additional immune checkpoints and suppressive ligands that further inhibit T cell function. This mechanistic overlap provides a strong rationale for combining PI3Kγ inhibitors with ICBs.

Therapeutic Targeting of PI3Kγ

PI3Kγ Inhibitors in Development

Several selective PI3Kγ inhibitors have been developed and evaluated in preclinical and clinical settings:

Table 1: Selective PI3Kγ Inhibitors in Development

| Inhibitor | Specificity | Development Stage | Key Findings |

|---|---|---|---|

| Eganelisib (IPI-549) | Selective PI3Kγ | Clinical trials | Overcomes ICB resistance in myeloid-rich tumors; favorable safety profile in advanced solid tumors [6] [2] |

| TG100-115 | PI3Kγ/δ inhibitor | Preclinical | Demonstrates anti-tumor activity in multiple solid tumor models [6] |

| AS-604850 | Selective PI3Kγ | Preclinical | Validated as a tool compound for PI3Kγ inhibition in mechanistic studies [7] |

Preclinical Efficacy Data

A 2024 systematic review and meta-analysis of preclinical studies provides compelling evidence supporting PI3Kγ inhibition [6]:

Table 2: Preclinical Efficacy of PI3Kγ Inhibition

| Parameter | Monotherapy | Combination Therapy | Notes |

|---|---|---|---|

| Tumor Growth Inhibition | Statistically significant but heterogeneous response | More consistent and pronounced reduction | Combination with ICBs, chemotherapy, or radiotherapy [6] |

| Overall Survival | Modest improvement | Pronounced increase in median survival | Demonstrated across multiple tumor models [6] |

| Immune Effects | Reduced MDSC infiltration; M1 macrophage shift | Enhanced CD8+ T cell activation and infiltration | Synergistic with anti-PD-1/PD-L1 [6] [2] |

Clinical Translation and Combination Strategies

Early clinical trials demonstrate that PI3Kγ inhibition is safe and can overcome resistance to ICBs. Combination approaches represent the most promising application:

With ICBs: In ovarian cancer models, PI3Kγ inhibition sensitizes tumors to anti-PD-1 therapy by modulating the PI3Kγ-AKT-NF-κB pathway, reprogramming TAMs, decreasing MDSCs, and increasing CD8+ T cells and proinflammatory factors [2].

With Chemotherapy: Enhanced efficacy has been observed in combination with various chemotherapeutic regimens, potentially through enhanced immune activation alongside direct cytotoxic effects [6].

With Targeted Therapies: Rational combinations with other targeted agents are being explored, particularly in tumors with specific oncogenic mutations.

The following diagram illustrates the mechanistic basis for combining PI3Kγ inhibitors with immune checkpoint blockade:

Figure 2: PI3Kγ inhibitors synergize with ICBs by reprogramming the TME and enhancing T cell function.

Experimental Approaches for Investigating PI3Kγ

In Vitro Models

Macrophage Polarization Assay:

- Protocol: Isolate monocytes from human peripheral blood or mouse bone marrow. Differentiate with M-CSF (100 ng/mL, 6 days). Polarize with IL-4/IL-13 (20 ng/mL each, 48h) for M2 or IFN-γ/LPS (20 ng/mL, 100 ng/mL, 24h) for M1. Treat with PI3Kγ inhibitor during polarization.

- Readouts: Flow cytometry for CD206 (M2) vs. CD86 (M1); qPCR for Arg1, Ym1 (M2) vs. iNOS, TNF-α (M1); cytokine profiling by ELISA [2].

T Cell Suppression Assay:

- Protocol: Co-culture CFSE-labeled T cells (activated with anti-CD3/CD28) with MDSCs or TAMs at varying ratios (1:1 to 1:8, immune suppressor:T cell). Treat with PI3Kγ inhibitor. Analyze after 72-96h.

- Readouts: T cell proliferation (CFSE dilution); IFN-γ production (ELISA); apoptosis (Annexin V) [3].

In Vivo Models

Syngeneic Mouse Tumor Models:

- Protocol: Implant syngeneic tumor cells (e.g., MC38, CT26, 4T1) subcutaneously into immunocompetent mice. Randomize when tumors reach 50-100 mm³. Administer PI3Kγ inhibitor (oral gavage, typically 10-50 mg/kg daily); anti-PD-1/PD-L1 (IP, 5-10 mg/kg every 3-4 days); or combination.

- Readouts: Tumor volume (2-3 times weekly); survival; endpoint immune profiling of TILs by flow cytometry; IHC for CD8, F4/80, CD206; cytokine analysis [6] [2].

Genetic Knockout Models:

- Protocol: Utilize Pik3cg-/- mice or myeloid-specific conditional knockouts. Implant tumors and compare growth vs. wildtype. Can be combined with bone marrow chimeras to delineate hematopoietic vs. non-hematopoietic cell contributions.

- Readouts: Similar to pharmacological studies, with additional mechanistic depth [7].

Analytical Methods

Immune Profiling of TME:

- Flow Cytometry Panels: Comprehensive panels should include markers for T cells (CD3, CD4, CD8, CD44, CD62L, PD-1), myeloid cells (CD11b, Ly6G, Ly6C, F4/80, CD206, MHC-II), and activation markers (CD69, CD86, Ki67) [6] [2].

- Spatial Analysis: Multiplex IHC/IF (e.g., CODEX, GeoMx) to assess cellular localization and interactions within TME.

- Single-Cell RNA Sequencing: Unbiased characterization of cellular heterogeneity and transcriptional states in response to PI3Kγ inhibition [2].

Conclusion and Future Directions

PI3Kγ represents a pivotal node in the regulation of immunosuppressive myeloid cells within the TME. The accumulated preclinical and early clinical evidence strongly supports continued development of PI3Kγ-targeted therapies, particularly in combination with ICBs. Key future directions include:

- Biomarker Development: Identification of predictive biomarkers (e.g., myeloid cell density, PI3Kγ expression, PTEN status) to enable patient stratification.

- Next-Generation Inhibitors: Development of dual PI3Kγ/δ inhibitors and compounds with improved pharmaceutical properties.

- Novel Combination Strategies: Rational combinations with other immunomodulatory agents, targeted therapies, and cellular therapies.

- Understanding Resistance Mechanisms: Elucidation of adaptive responses to PI3Kγ inhibition to inform sequential or alternating treatment schedules.

The strategic inhibition of PI3Kγ represents a promising approach to reprogram the TME from immunosuppressive to immunostimulatory, potentially expanding the benefit of cancer immunotherapy to broader patient populations.

References

- 1. Phosphoinositide 3-Kinase Signaling in the Tumor ... [frontiersin.org]

- 2. A Phosphatidylinositol 3‐Kinase Gamma Inhibitor ... [pmc.ncbi.nlm.nih.gov]

- 3. Targeting PI3K Signaling to Overcome Tumor ... [pmc.ncbi.nlm.nih.gov]

- 4. Metabolic Changes in Tumor Microenvironment [mdpi.com]

- 5. Targeting PI3K signaling in Lung Cancer: advances ... [translational-medicine.biomedcentral.com]

- 6. Targeting PI3K-gamma in myeloid driven tumour immune ... [pubmed.ncbi.nlm.nih.gov]

- 7. PI3Kγ in Tumour Inflammation: Bridging Immune Response ... [pubmed.ncbi.nlm.nih.gov]

How does Eganelisib reprogram tumor-associated macrophages

Molecular Mechanisms and Key Evidence

The table below details the core molecular mechanisms and functional outcomes of PI3Kγ inhibition by Eganelisib.

| Mechanism / Function | Experimental Evidence & Key Findings |

|---|---|

| PI3Kγ-AKT-NF-κB Pathway Modulation | In ovarian cancer models, this compound blocked PI3Kγ-AKT signaling, relieving suppression of NF-κB. This shifted TAMs from an M2-state, reducing TGF-β1 and IL-10, and increasing pro-inflammatory cytokines [1]. |

| TAM Phenotype Reprogramming | Preclinical studies show this compound switches TAMs from an immunosuppressive phenotype (M2-like) to an immune-activating phenotype (M1-like). This enhances T-cell cytotoxicity and is synergistic with immune checkpoint inhibitors [2] [1]. |

| Remodeling the Tumor Microenvironment (TME) | In a Phase 2 trial (MARIO-3) in metastatic TNBC, analysis of paired tumor biopsies after this compound + atezolizumab + chemotherapy treatment showed gene signatures of TAM reprogramming, immune activation, and extracellular matrix (ECM) reorganization [2]. |

| Impact on Other Immune Cells | Combination therapy in ovarian cancer models decreased myeloid-derived suppressor cells (MDSCs) and increased infiltration and function of CD8+ T cells, transforming "cold" tumors into "hot" [1]. |

Quantitative Data from Preclinical and Clinical Studies

The following table summarizes key quantitative findings that demonstrate the biological and clinical impact of this compound.

| Parameter | Findings / Correlation |

|---|---|

| PIK3CG Expression & Prognosis | In ovarian cancer (TCGA-OV), high PIK3CG expression correlated with shorter PFS, OS, and DSS. Immune infiltration analysis (CIBERSORT) showed a strong positive correlation with M2 macrophages (r=0.74) and PD-L1 (r=0.56) [1]. |

| Immune Cell Population Shifts | In OC models, this compound + anti-PD-1 increased CD8+ T cells and decreased MDSCs. In MARIO-3 (TNBC trial), peripheral blood analyses confirmed systemic immune activation post-treatment [2] [1]. |

| Clinical Response in PD-L1 Negative Patients | In MARIO-3, PD-L1 negative tumors showed elevated ECM gene signatures at baseline that decreased after this compound combination therapy. Immune activation signatures were observed regardless of PD-L1 status [2]. |

Experimental Workflow for TAM Analysis

The diagram below outlines a comprehensive experimental workflow to validate this compound's mechanism of action, from in vitro models to human clinical trial analysis.

[caption]Multi-faceted experimental workflow to investigate this compound's effects. [2] [1]

Detailed Methodologies

- In Vitro Coculture System [1]: Establishes a direct system to study cell-cell communication. Key techniques include Western Blot to assess phosphorylation levels of AKT in the PI3Kγ pathway, and ELISA to measure concentrations of secreted cytokines like TGF-β1 and IL-10 in the culture supernatant.

- In Vivo Mouse Models [1]: Provides a whole-organism context to study the complex tumor immune microenvironment (TIME). Flow Cytometry is performed on digested tumor tissue to quantify changes in immune cell populations. Immunohistochemistry (IHC) on tumor sections is used to visualize and quantify protein expression and cell localization.

- Clinical Trial Translational Analyses [2]: Validates the mechanism in humans. Multiplex Immunofluorescence (mxIF) on paired patient biopsies identifies and quantifies specific immune cell phenotypes and their spatial relationships. Digital Spatial Profiling (DSP) allows for spatially resolved, whole-transcriptome analysis from specific regions of interest within the tumor tissue.

Conclusion and Future Directions

This compound represents a promising "TAM-reprogramming" strategy to overcome resistance to immunotherapy, particularly in immunosuppressive tumor types like triple-negative breast cancer and ovarian cancer [2] [1]. The evidence strongly supports the continued clinical development of this compound in rational combinations, especially for patients with myeloid-rich, "immunologically cold" tumors.

References

PI3K gamma signaling pathway in cancer and immune evasion

PI3Kγ Biology and Role in Immune Evasion

PI3Kγ is a Class IB phosphoinositide 3-kinase uniquely activated by G-protein-coupled receptors (GPCRs) and is highly expressed in myeloid and other hematopoietic cells [1] [2]. Its activation at the plasma membrane catalyzes the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a lipid second messenger that initiates a downstream signaling cascade promoting cell growth, survival, and motility [3] [2].

A pivotal mechanism of PI3Kγ in cancer is its role in fostering an immunosuppressive tumor microenvironment (TME). Research has shown that oncogenic activation of the related PI3K-alpha (α) isoform (via the PIK3CA H1047R mutation) promotes resistance to anti-PD-1 immunotherapy. This occurs through a cell-extrinsic mechanism: tumors with activated PI3K signaling showed a decreased number of tumor-fighting CD8+ T cells and a significant increase in inhibitory myeloid-derived suppressor cells (MDSCs) [4]. Pharmacological or genetic inhibition of PI3K signaling reversed this effect, re-sensitizing tumors to checkpoint blockade [4]. Specifically for the PI3Kγ isoform, its activity in tumor-associated macrophages can switch them from an immunostimulatory to an immunosuppressive state. Inhibiting PI3Kγ promotes a pro-inflammatory TME and can synergize with immune checkpoint inhibitors to induce tumor regression [3].

The diagram below illustrates the core PI3Kγ signaling pathway and its impact on the tumor immune microenvironment.

PI3Kγ signaling in cancer and immune evasion.

Key Experimental Models and Protocols

Studying PI3Kγ requires robust in vivo and computational models to dissect its complex role in the TME.

In Vivo Screening and Validation

A key methodology for identifying oncogenes involved in immune evasion involves an in vivo expression screen [4].

- Library Transduction: A library of known cancer-associated somatic mutations is cloned into a lentiviral vector (e.g., pLEX_307/311) and used to transduce a mouse syngeneic tumor cell line (e.g., MC38 colon carcinoma).

- In Vivo Selection: Transduced tumor cells are pooled and implanted into immunocompetent mice, immunodeficient mice (e.g.,

Tcra-/-), and immunocompetent mice treated with anti-PD-1 therapy. - Barcode Analysis: After tumor growth, genomic DNA is extracted from harvested tumors, and the integrated ORF barcodes are amplified by PCR and sequenced. Comparing barcode abundance across different conditions (immunocompetent vs. deficient, with vs. without anti-PD-1) identifies genes that confer a selective growth advantage specifically under immune pressure [4].

For validation, candidate genes (e.g., the activating PI3Kα mutation PIK3CA H1047R) are expressed in tumor cells. Researchers then analyze the tumor immune microenvironment by isolating tumor-infiltrating leukocytes via enzymatic digestion (collagenase P + DNAse I) and performing flow cytometry or single-cell RNA sequencing to characterize immune cell populations (e.g., CD8+ T cells, MDSCs) [4].

Computational Drug Repurposing

Integrated computational approaches are used to identify new PI3Kγ inhibitors.

- QSAR Modeling: A dataset of known PI3Kγ inhibitors is used to build a Quantitative Structure-Activity Relationship (QSAR) model. This model correlates molecular features (descriptors from SMILES notations and hydrogen-suppressed graphs) with biological activity (pIC50). The model is validated on split datasets to ensure predictive accuracy [5].

- Virtual Screening: The validated QSAR model screens a library of FDA-approved drugs to predict their pIC50 against PI3Kγ. High-scoring candidates (e.g., Epirubicin, Doxorubicin) undergo molecular docking to simulate their binding pose and affinity within the PI3Kγ ATP-binding pocket [5].

- Validation: Promising candidates are further validated using molecular dynamics simulations to assess the stability of the drug-target complex and calculate binding free energies (ΔGbind) [5].

Therapeutic Targeting and Clinical Landscape

Therapeutic inhibition of PI3Kγ is a promising strategy to counteract immune suppression and overcome resistance to checkpoint inhibitors [3].

Duvelisib is an FDA-approved dual PI3Kδ/γ inhibitor for hematologic malignancies. Beyond its direct anti-cancer effects, it has been shown to inhibit PI3K/Akt/mTOR phosphorylation and reduce pulmonary fibrosis severity in models, indicating its broader immunomodulatory potential [3].

The clinical pipeline remains active, with numerous companies developing novel PI3K inhibitors. The table below summarizes key agents in development as of 2025.

| Drug Name | Company | Phase | Key Indications/Target | Notes |

|---|---|---|---|---|

| Inavolisib (GDC-0077) | Genentech/Roche | Phase III | PIK3CA-mutated, HR+ HER2- metastatic breast cancer | Breakthrough Therapy Designation; combined with palbociclib & fulvestrant [6] |

| BGB-10188 | BeiGene | Phase Ia | PI3Kδ inhibitor; solid tumors combined with anti-PD-1 [6] | Presented Phase Ia data in 2024 [6] |

| RLY-2608 | Relay Therapeutics | Phase I | PI3Kα inhibitor; advanced solid tumors [6] | First reported mutant-selective PI3Kα inhibitor [6] |

| Tenalisib | Rhizen Pharmaceuticals | Phase I/II | PI3Kδ/γ inhibitor; hematologic malignancies [6] | - |

| STX-478 | Eli Lilly | Preclinical/Phase I | - | - |

| OKI-219 | OnKure Therapeutics | Preclinical/Phase I | - | - |

| Fimepinostat | Curis | Clinical Stage | - | - |

| Gedatolisib | Celcuity | Clinical Stage | - | - |

AI and Data Integration in PI3K Research

- Generate patient cohorts based on PI3K pathway alteration status.

- Perform survival analysis (Kaplan-Meier curves).

- Compare mutation frequencies across different demographic or molecular subgroups (e.g., early-onset vs. late-onset colorectal cancer) [7]. This facilitates real-time, pathway-specific analysis without requiring programming expertise, helping to uncover new biomarkers and prognostic associations [7].

Conclusion and Future Directions

PI3Kγ signaling is a master regulator of immunosuppression in the tumor microenvironment, primarily by driving the recruitment and polarization of inhibitory myeloid cells like MDSCs and M2 macrophages. Targeting this pathway, especially through combination strategies with immune checkpoint blockade, represents a powerful therapeutic avenue. Future work will focus on developing more selective inhibitors, identifying robust biomarkers for patient selection, and further elucidating the complex interplay between tumor cell-intrinsic PI3K signaling and the extrinsic immune environment.

References

- 1. Function, Regulation and Biological Roles of PI3Kγ Variants [pmc.ncbi.nlm.nih.gov]

- 2. Targeting PI3K in cancer: mechanisms and advances in ... [molecular-cancer.biomedcentral.com]

- 3. KΓ: a key player in PI signalling 3 and therapeutic... cancer pathways [ijpsr.com]

- 4. activation allows PI by promoting an inhibitory... 3 K immune evasion [pmc.ncbi.nlm.nih.gov]

- 5. Identification of potential PI3Kγ inhibitors among FDA ... [nature.com]

- 6. PI3K Inhibitor Pipeline 2025: Key Companies, MOA, ROA ... [theglobeandmail.com]

- 7. From Mutation to Prognosis: AI-HOPE-PI3K Enables ... [mdpi.com]

Eganelisib first-in-human study MARIO-1 NCT02637531

MARIO-1 Trial Overview and Design

The MARIO-1 trial (NCT02637531) was a phase 1/1b, open-label, first-in-human study evaluating Eganelisib (IPI-549), a first-in-class, orally administered, and highly selective PI3Kγ inhibitor [1] [2].

- Mechanism of Action: PI3Kγ is the predominant PI3K isoform in myeloid cells. This compound acts on the tumor microenvironment by reprogramming tumor-associated myeloid cells from an immunosuppressive state to an immune-stimulatory phenotype. This promotes the infiltration and activation of cytotoxic T-cells and can overcome resistance to immune checkpoint inhibitors [2].

- Preclinical Rationale: In vivo studies showed that combining this compound with PD-1/PD-L1 inhibitors reversed resistance to these checkpoint inhibitors in myeloid-rich, checkpoint-refractory tumor models [2].

- Trial Structure: The study included dose-escalation and dose-expansion cohorts to determine the safety and tolerability of this compound both as a monotherapy and in combination with nivolumab (a PD-1 inhibitor) in patients with advanced solid tumors [1] [2].

The diagram below illustrates the core mechanism of action of this compound and its synergistic effect with anti-PD-1 therapy.

This compound reprograms myeloid cells to activate T-cells and synergizes with anti-PD-1 therapy.

Detailed Safety and Tolerability Data

The primary endpoints of the dose-escalation phase were to evaluate the incidence of dose-limiting toxicities (DLTs) and adverse events (AEs) [1] [2]. The most common treatment-related toxicities were hepatic enzyme elevations.

Table 1: Most Common Treatment-Related Grade ≥3 Adverse Events [1] [2]

| Adverse Event | Monotherapy (n=39) | Combination with Nivolumab (n=180) |

|---|---|---|

| Increased Aspartate Aminotransferase (AST) | 18% | 13% |

| Increased Alanine Aminotransferase (ALT) | 18% | 10% |

| Rash | Not Specified | 10% |

| Increased Alkaline Phosphatase | 5% | Not Specified |

- Serious Adverse Events: Treatment-related serious AEs occurred in 5% of monotherapy patients (including grade 4 bilirubin and hepatic enzyme increases) and 13% in combination with nivolumab (including pyrexia, rash, cytokine release syndrome, and infusion-related reaction) [1].

- Dosing Conclusion: Based on the aggregate safety and PK/PD data, This compound 30 mg and 40 mg once daily in combination with a PD-1/PD-L1 inhibitor were selected for phase 2 study [1] [2].

Efficacy and Clinical Activity

Anti-tumor activity was primarily observed when this compound was combined with nivolumab, including in patients who had progressed on prior PD-1/PD-L1 therapy [1] [2]. The data below comes from specific expansion cohorts of the MARIO-1 trial.

Table 2: Efficacy Outcomes in Expansion Cohorts (Combination Therapy) [3]

| Parameter | Head and Neck Squamous Cell Carcinoma (HNSCC) | Melanoma |

|---|---|---|

| Cohort Details | Anti-PD-1/PD-L1 refractory; ≤2 prior lines (n=10 evaluable) | Anti-PD-1/PD-L1 refractory; ≤2 prior lines (n=19 evaluable) |

| Overall Response Rate (ORR) | 20.0% | 21.1% |

| Disease Control Rate (DCR) | 40.0% | 52.6% |

| Median Progression-Free Survival (PFS) | 23 weeks | 17 weeks |

- HNSCC Cohort: In the overall evaluable HNSCC population (n=20, which included heavily pre-treated patients), the ORR was 10.0% and the DCR was 45.0% [3].

- Melanoma Cohort: In the overall melanoma cohort (n=39), the ORR was 10.3%, and no responses were observed in patients who had received three or more prior lines of therapy [3].

Interpretation and Future Directions

The MARIO-1 trial successfully established the safety profile and recommended phase 2 dose for this compound in combination with checkpoint inhibitors. The evidence of clinical activity in hard-to-treat, immuno-oncology refractory populations provided a strong rationale for further investigation [1] [2] [3].

Subsequent phase 2 studies were planned to build upon these findings, exploring the potential of this first-in-class PI3Kγ inhibitor to modulate the tumor microenvironment and overcome resistance to standard immunotherapies.

References

Myeloid-Derived Suppressor Cells (MDSCs): An Overview

MDSCs are a heterogeneous population of pathologically activated immature myeloid cells that expand in cancer and other chronic inflammatory conditions. They are potent suppressors of anti-tumor immunity and are associated with poor clinical outcomes and resistance to therapy [1] [2].

MDSCs are broadly classified into two main subsets, plus a precursor population, with distinct phenotypic markers in humans and mice. The table below summarizes their defining characteristics.

| Subset | Human Phenotype | Mouse Phenotype | Key Functional Mechanisms |

|---|---|---|---|

| Polymorphonuclear MDSC (PMN-MDSC) | CD11b+, CD14−, CD15+ (or CD66b+), HLA-DRlow/– [1] [3] | CD11b+, Ly6G+, Ly6Clow [1] [3] | Arg-1, ROS, RNS, PD-L1 expression [1] |

| Monocytic MDSC (M-MDSC) | CD11b+, CD14+, HLA-DRlow/–, CD15− [1] [3] | CD11b+, Ly6G−, Ly6Chigh [1] [3] | iNOS, NO, immunosuppressive cytokines (IL-10, TGF-β) [1] |

| Early-stage MDSC (e-MDSC) | Lin− (CD3/14/15/19/56), HLA-DR−, CD33+ [1] [3] | Not clearly determined [3] | Considered a precursor to both M-MDSC and PMN-MDSC [1] |

Core Signaling Pathways in MDSC Biology

The expansion and immunosuppressive function of MDSCs are governed by a network of key signaling pathways, often activated by tumor-derived factors. The following diagram illustrates the major pathways involved in MDSC differentiation and activation.

Major signaling pathways driving MDSC differentiation and function. The molecular regulation of MDSC involves several key pathways and transcription factors. The table below summarizes the role of these pathways based on current research.

| Pathway / Factor | Role in MDSC Biology | Key References |

|---|---|---|

| JAK/STAT (esp. STAT3) | Promotes proliferation, survival, and suppressive activity. Activated by GM-CSF, IL-6 [1]. | [1] [4] |

| NF-κB | Drives pro-inflammatory gene expression supporting MDSC differentiation and function (e.g., NO, ROS) [1]. | [1] [4] |

| PI3K/Akt/mTOR | Regulates myeloid cell development; deregulation under pathology leads to suppressive MDSC generation [4]. | [4] [5] |

| Notch | Contributes to MDSC differentiation and expansion [1]. | [1] |

| Transcription Factor c/EBPβ | Plays a key role in generation of bone marrow-derived and tumor-induced MDSCs [1] [6]. | [1] [6] |

Therapeutic Targeting of Myeloid Cells in Cancer

Given their pivotal role in immune suppression, MDSCs and other myeloid cells are attractive therapeutic targets. The following diagram illustrates the network of molecular targets being explored to reprogram the tumor microenvironment.

Key molecular targets for myeloid cell reprogramming in cancer. The search results confirm that PI3Kγ is a validated target for disrupting myeloid-mediated immunosuppression [5] [7]. Inhibiting PI3Kγ can reprogram macrophages and MDSCs from a suppressive to an immunostimulatory phenotype, enhancing T-cell cytotoxicity and improving responses to checkpoint inhibitors [5].

Experimental Workflow for MDSC Research

For researchers characterizing MDSCs in preclinical models, the following workflow outlines key steps from identification to functional validation.

Key experimental steps for MDSC identification and functional analysis.

Detailed Methodologies

- Phenotypic Characterization by Flow Cytometry: This is the foundational step for identifying MDSC subsets. The minimal phenotypic markers required are summarized in the first table. For human PMN-MDSCs, it is critical to use the low-density PBMC fraction after density gradient centrifugation, as they are less dense than mature neutrophils [3].

- Functional Suppression Assay: The definitive validation of MDSC activity is a co-culture assay measuring their ability to suppress T-cell function.

- Isolate MDSCs: Sort M-MDSC and PMN-MDSC populations from your sample using flow cytometry-based cell sorting.

- Isolate T-cells: Collect CD3+ T-cells from a healthy donor (human) or syngeneic mouse (mouse models) using magnetic bead kits.

- Label T-cells: Stain T-cells with a proliferation dye like CFSE (Carboxyfluorescein succinimidyl ester) to track division.

- Co-culture: Plate the CFSE-labeled T-cells in a 96-well round-bottom plate. Activate them with anti-CD3/CD28 antibodies. Add the sorted MDSCs at different ratios (e.g., MDSC:T-cell ratios of 1:1, 1:2, 1:4). Include control wells with T-cells alone (maximal proliferation) and unstimulated T-cells (background proliferation).

- Analysis: After 3-5 days, analyze the cells by flow cytometry. Calculate the percentage of proliferated T-cells (CFSElow) in each well. The suppressive capacity of MDSCs is calculated as the percentage reduction in T-cell proliferation compared to the T-cell only control [1] [3].

Rationale for Eganelisib (a PI3Kγ Inhibitor) in MDSC Targeting

While specific data on this compound was not available in the search results, its mechanism of action aligns directly with the identified therapeutic strategy. This compound is a selective PI3Kγ inhibitor. Targeting PI3Kγ is a promising approach because:

- Pathway Validation: The PI3K pathway is a core signaling node involved in the generation and function of immunosuppressive myeloid cells like MDSCs and TAMs [4] [5].

- Reprogramming the TME: Preclinical and early-phase clinical studies support that PI3Kγ inhibition can reprogram the tumor microenvironment from immunosuppressive to immune-permissive, thereby enhancing the efficacy of other immunotherapies [5] [7].

Conclusion

MDSCs are key mediators of immune suppression in cancer, driven by defined signaling pathways like JAK/STAT and PI3K. Their characterization relies on combined phenotypic and functional assays. Although specific data on this compound is lacking from this search, the strong rationale for targeting PI3Kγ to disrupt MDSC function provides a solid scientific basis for its investigation.

References

- 1. Frontiers | Molecular mechanisms governing the differentiation and... [frontiersin.org]

- 2. - Myeloid in the era of increasing myeloid... derived suppressor cells [pubmed.ncbi.nlm.nih.gov]

- 3. Recommendations for myeloid-derived suppressor cell ... [pmc.ncbi.nlm.nih.gov]

- 4. involved in Signaling regulation pathways MDSC [pubmed.ncbi.nlm.nih.gov]

- 5. Targeting myeloid cells to improve cancer immune therapy [frontiersin.org]

- 6. - Myeloid - Wikipedia derived suppressor cell [en.wikipedia.org]

- 7. Targeting myeloid cells to improve cancer immune therapy [pmc.ncbi.nlm.nih.gov]

Mechanism of Action: Reprogramming the Myeloid Compartment

The core mechanism of eganelisib revolves around its selective inhibition of PI3Kγ, a key regulator of immune suppression within the tumor microenvironment (TME).

This compound inhibits PI3Kγ, reprogramming macrophages from an immunosuppressive to an immune-activating state.

This process involves several key molecular and cellular events [1]:

- Myeloid Cell Recruitment: this compound reduces the recruitment of myeloid-derived suppressor cells (MDSCs) to tumors [1].

- Macrophage Reprogramming: It directly reprograms tumor-associated macrophages (TAMs) from an immunosuppressive, tumor-supporting state (M2-like) to an immune-activating, tumor-suppressing state (M1-like) [1].

- Downstream Immune Activation: This reprogramming reshapes the TME, leading to increased infiltration and activation of cytotoxic CD8+ T-cells and enhanced gene signatures of IFN-γ signaling and antigen presentation [1].

Key Preclinical Syngeneic Model Findings

The following table summarizes the pivotal preclinical studies that demonstrated the anti-tumor activity of this compound, both as a monotherapy and in combination with other agents.

| Tumor Model | Treatment | Key Findings | Reference/Context |

|---|---|---|---|

| Multiple syngeneic models | This compound + anti-PD-1/PD-L1/CTLA-4 | Overcame resistance to ICIs in myeloid-rich ICI-refractory models; led to tumor growth delay. | [1] |

| Syngeneic TNBC model | This compound + anti-PD-1 + nab-paclitaxel | Improved survival vs. chemotherapy alone or chemo + anti-PD-1 in a spontaneous model. | [1] |

| Syngeneic models (general) | This compound monotherapy | Promoted an immune-activated TME with macrophage reprogramming, T-cell infiltration, and activation. | [2] |

| PI3K-γ knockout mice | N/A (Genetic loss) | Reduced tumor growth rates; linked to reduced myeloid cell migration and reprogramming to an immune-stimulatory phenotype. | [2] |

A critical finding from these studies is that the combination of this compound with an immune checkpoint inhibitor (ICI) can overcome resistance to ICIs in models that were previously refractory to ICI treatment alone [1]. Furthermore, in a spontaneous TNBC model, the triplet combination of this compound, an anti-PD-1 antibody, and nab-paclitaxel chemotherapy led to improved survival compared to either chemotherapy alone or the combination of chemotherapy and anti-PD-1 [1].

Experimental Methodologies Overview

The preclinical validation of this compound relied on a suite of standard and advanced immuno-oncology techniques.

- In Vivo Syngeneic Tumor Models: These studies used murine tumor cells (e.g., MC38, CT26, 4T1) implanted into immunocompetent mice. A key metric was the reversal of ICI resistance in "myeloid-rich" models [1].

- In Vitro & Ex Vivo Analyses:

- Cell-based assays to confirm direct inhibition of PI3Kγ and its downstream signaling pathways [2].

- Flow Cytometry of dissociated tumors to perform immunophenotyping (quantifying CD45+ immune cells, CD8+ T-cells, CD4+ T-cells, TAMs, MDSCs) [1].

- Gene Expression Analysis (e.g., RNA sequencing, Nanostring) on tumor tissue to identify signatures of immune activation (e.g., IFN-γ response), antigen presentation, and TAM reprogramming [1].

- Genetic Models: Studies in PI3K-γ knockout mice or mice with kinase-dead PI3K-γ provided genetic validation of the drug's target, confirming the role of PI3K-γ in controlling myeloid-driven immune suppression [2].

Translation to Clinical Trials

The robust preclinical data formed a solid foundation for clinical development. The identified recommended Phase 2 doses were 30 mg and 40 mg once daily for this compound in combination with a PD-1/PD-L1 inhibitor [2] [3].

Promising translational data from the MARIO-3 Phase 2 trial in frontline metastatic TNBC shows that the mechanism of action is recapitulated in patients. Analysis of paired tumor biopsies revealed:

- TAM reprogramming and immune activation after treatment with this compound, atezolizumab (anti-PD-L1), and nab-paclitaxel [1].

- Immune activation was observed in patients with both PD-L1 positive and PD-L1 negative tumors, with gene signatures of extracellular matrix reorganization decreasing after treatment, particularly in PD-L1 negative tumors [1].

Key Insights for Research and Development

- Focus on Myeloid-Rich Tumors: The most significant potential for this compound lies in treating cancers where myeloid-driven immunosuppression is a known mechanism of resistance to standard therapies, including ICIs [1].

- Rational Combination Therapy: this compound is not primarily a direct cytotoxic agent but an immunomodulator. Its greatest efficacy in preclinical models is achieved in rational combinations, particularly with ICIs and certain chemotherapies [1].

- Biomarker Development: The translational data highlights the importance of developing biomarkers beyond PD-L1, such as gene expression signatures related to myeloid cells and the extracellular matrix, to identify patients most likely to respond [1].

References

Eganelisib Clinical Dosing Protocols: Application Notes for 30 mg and 40 mg Once-Daily Regimens

Introduction to Eganelisib and Its Mechanism of Action

This compound (IPI-549) is a first-in-class, highly selective phosphoinositide-3-kinase gamma (PI3Kγ) inhibitor that functions by reprogramming the tumor microenvironment. Unlike other PI3K isoforms, PI3Kγ is predominantly expressed in myeloid cells and serves as a critical "molecular switch" controlling immune suppression. This compound demonstrates high selectivity, with an IC50 of 1.2 nM against PI3Kγ and at least 150-fold selectivity compared to other class I PI3K isoforms, minimizing off-target effects [1].

The therapeutic rationale for this compound stems from its ability to modulate tumor-associated myeloid cells, including myeloid-derived suppressor cells (MDSCs) and tumor-associated macrophages, which contribute to immunosuppression and resistance to checkpoint inhibitors. Preclinical models confirm that this compound monotherapy and combination with programmed cell death protein 1/ligand 1 (PD-1/PD-L1) inhibitors can reprogram myeloid cells to an immunostimulatory phenotype, enhancing T-cell infiltration and overcoming resistance to immune checkpoint blockade [1]. Molecular dynamics simulations reveal that this compound's unique hydrophobic features and hydrogen bonding with key residues (particularly Lys833) in the PI3Kγ binding pocket contribute to its strong binding affinity and selectivity [2] [3].

Clinical Dosing Rationale and Safety Profile

The recommended phase 2 doses of this compound—30 mg and 40 mg once daily—were established through the phase 1/1b MARIO-1 trial (NCT02637531), which evaluated this compound as monotherapy and in combination with nivolumab in patients with advanced solid tumors [1] [4].

Dose Selection and Safety Basis

Initial dose escalation in the MARIO-1 trial tested this compound monotherapy from 10 mg to 60 mg once daily. While no dose-limiting toxicities (DLTs) occurred within the first 28 days at the 60 mg dose, reversible hepatic enzyme elevations meeting DLT criteria emerged in later treatment cycles. This established the maximum tolerated dose (MTD) below 60 mg [1] [4].

Based on comprehensive safety and pharmacokinetic/pharmacodynamic data, the 30 mg and 40 mg once-daily doses were selected for combination therapy with PD-1/PD-L1 inhibitors in subsequent phase 2 studies. A dose reduction from 40 mg to 30 mg was implemented in the MARIO-275 trial (NCT03980041) for metastatic urothelial cancer after an independent data monitoring committee identified a more favorable risk/benefit profile at the lower dose, primarily due to reduced incidence of reversible liver enzyme elevations [5].

Table 1: Safety Profile of this compound from the MARIO-1 Trial [1] [4]

| Parameter | Monotherapy (10-60 mg) | Combination with Nivolumab (20-40 mg) |

|---|

| Most Common Grade ≥3 Treatment-Related Toxicities | Increased ALT (18%) Increased AST (18%) Increased alkaline phosphatase (5%) | Increased AST (13%) Increased ALT (10%) Rash (10%) | | Treatment-Related Serious Adverse Events | 5% of patients (including grade 4 bilirubin and hepatic enzyme increases) | 13% of patients (including pyrexia, rash, cytokine release syndrome, infusion-related reaction) | | Dose-Limiting Toxicities | Occurred at 60 mg (mostly grade 3 reversible hepatic enzyme elevations) | Informed RP2D selection | | Recommended Phase 2 Dose (RP2D) | Not established for monotherapy | 30 mg and 40 mg once daily in combination with PD-1/PD-L1 inhibitors |

Pharmacokinetic and Pharmacodynamic Considerations

The once-daily dosing regimen is supported by preclinical pharmacokinetic studies showing that this compound has oral bioavailability of ≥31% across species and a pharmacokinetic profile that enables complete and sustained PI3Kγ inhibition with daily administration [1]. Pharmacodynamic assessments in clinical trials measured target engagement through phosphorylated AKT (pAKT) levels, confirming pathway inhibition at the selected doses [1].

Detailed Clinical Protocol for this compound Administration

Dosing Guidelines and Combination Therapy

For clinical trial implementation, the following dosing protocols are recommended based on current evidence:

- Standard Starting Dose: 40 mg orally once daily in continuous 28-day cycles when combined with nivolumab [1].

- Alternative Dose: 30 mg orally once daily is recommended for patients who develop significant hepatic enzyme elevations or as a starting dose in combination regimens where toxicity concerns may be heightened [5].

- Dose Modification Rules: Based on the MARIO-275 trial, reduce the dose from 40 mg to 30 mg for recurrent grade 2 or any grade 3 hepatic toxicities. Permanent discontinuation should be considered for grade 4 toxicities [5].

- Combination Therapy Schedules: When combined with nivolumab, administer nivolumab at 240 mg every 2 weeks or 480 mg every 4 weeks per standard dosing schedules. This compound is taken orally once daily without regard to meals [1].

Patient Monitoring and Management

- Hepatic Function Monitoring: Conduct liver function tests (ALT, AST, alkaline phosphatase, bilirubin) weekly during the first 8 weeks of therapy, then every 4 weeks thereafter, or more frequently if elevations are detected [1] [4].

- Response Assessment: Perform tumor assessments using RECIST 1.1 criteria every 8-12 weeks to evaluate treatment response [1].

- Adverse Event Management: Have protocols in place for managing hepatic enzyme elevations, rash, and potential immune-related adverse events when combined with checkpoint inhibitors [1] [5].

Table 2: Clinical Trial Designs Evaluating this compound 30 mg/40 mg Dosing [1] [5]

| Trial Identifier | Phase | Population | Regimen | Primary Endpoints |

|---|---|---|---|---|

| NCT02637531 (MARIO-1) | 1/1b | Advanced solid tumors | This compound (30/40 mg QD) ± Nivolumab | Incidence of DLTs, AEs, RP2D |

| NCT03980041 (MARIO-275) | 2 | Metastatic urothelial cancer, platinum-refractory, ICI-naïve | This compound (30/40 mg QD) + Nivolumab vs Nivolumab + Placebo | ORR, PFS |

| NCT03961698 (MARIO-3) | 2 | Triple-negative breast cancer (TNBC) | This compound (30 mg QD) + Atezolizumab + nab-Paclitaxel | Safety, ORR |

Experimental Methodology for Preclinical Evaluation

Molecular Dynamics Simulation Protocol

To investigate this compound's binding mechanism to PI3Kγ, researchers can employ the following molecular dynamics (MD) simulation protocol adapted from published studies [2] [3]:

- System Preparation: Obtain the crystal structure of PI3Kγ in complex with this compound (PDB ID: 6XRL). Prepare the protein using Schrödinger's Protein Preparation Wizard, assigning bond orders, adding hydrogens, and optimizing hydrogen bonds.

- Ligand Preparation: Download the this compound structure from PubChem (if needed) and prepare using LigPrep with OPLS3e or OPLS4 force field, generating possible states at pH 7.0±2.0.

- Molecular Docking: Perform docking studies using Glide with standard precision (SP) or extra precision (XP) mode. Define the receptor grid based on the centroid of the native ligand with a box size of 20Å.

- MD Simulation Parameters:

- Use Desmond or similar MD software with OPLS-AA/L force field.

- Solvate the system in an orthorhombic TIP3P water model with 10Å buffer.

- Add 0.15M NaCl to neutralize the system.

- Employ an NPT ensemble with temperature maintained at 300K using Nosé-Hoover chain thermostat and pressure at 1 bar using Martyna-Tobias-Klein barostat.

- Run production simulations for at least 300ns with a 2fs time step.

- Binding Free Energy Calculations: Perform MM-GBSA calculations using the Molecular Mechanics Generalized Born Surface Area method on 1000 evenly spaced trajectory frames from the stable simulation period.

In Vitro Assessment of PI3Kγ Inhibition

The following protocol can be used to evaluate this compound's potency and selectivity [1] [3]:

- Enzyme Inhibition Assay: Conduct PI3K lipid kinase assays using recombinant human PI3K isoforms (α, β, γ, δ) to determine IC50 values. Use PIP2 as substrate and measure PIP3 production using ELISA or TR-FRET detection methods.

- Cellular Target Engagement: Evaluate phosphorylation of AKT in myeloid-derived suppressor cells (MDSCs) or macrophages via Western blotting. Treat cells with this compound (0.1-1000 nM) for 2 hours before stimulation with relevant chemokines.

- Selectivity Profiling: Test this compound against a panel of 300 kinases to confirm selectivity using competitive binding assays at 1µM concentration.

Pathway Diagrams and Conceptual Workflows

This compound Mechanism of Action Pathway

Clinical Dose Optimization Workflow

Conclusion and Future Directions

The establishment of 30 mg and 40 mg once-daily dosing for this compound represents a balanced approach between achieving complete PI3Kγ pathway inhibition and managing treatment-related adverse events, particularly reversible hepatic enzyme elevations. Current clinical evidence supports the anti-tumor activity of these dosing regimens in combination with PD-1/PD-L1 inhibitors, including in patients who have progressed on prior checkpoint inhibitor therapy [1] [5].

Ongoing clinical trials continue to optimize this compound dosing in specific combination regimens and tumor types. For instance, the MARIO-3 trial in triple-negative breast cancer utilizes a 30 mg dose of this compound in combination with atezolizumab and nab-paclitaxel, demonstrating promising efficacy with a manageable safety profile [5]. Future research directions include biomarker development to identify patient populations most likely to benefit from this compound therapy and exploration of novel combination strategies that leverage its unique mechanism of myeloid cell reprogramming.

References

- 1. This compound, a First-in-Class PI3K-γ Inhibitor, in Patients with ... [pmc.ncbi.nlm.nih.gov]

- 2. Exploring PI3Kγ binding preference with this compound ... [pubmed.ncbi.nlm.nih.gov]

- 3. Exploring PI3Kγ binding preference with this compound, ... [sciencedirect.com]

- 4. This compound, a First-in-Class PI3Kγ Inhibitor, in Patients with ... [pubmed.ncbi.nlm.nih.gov]

- 5. This compound/Nivolumab Elicits Promising Responses, PFS ... [onclive.com]

Eganelisib combination with nivolumab or atezolizumab protocol

Clinical Application Notes: Eganelisib Combination Therapies

This compound (IPI-549) is a first-in-class, oral, highly selective PI3Kγ inhibitor. Its primary mechanism of action involves reprogramming tumor-associated macrophages (TAMs) from an immunosuppressive (M2) phenotype to an immune-activating (M1) state, thereby reshaping the tumor microenvironment (TME) to enhance anti-tumor immunity [1] [2] [3]. The rationale for combining it with Immune Checkpoint Inhibitors (ICIs) is to overcome myeloid-driven resistance to immunotherapy.

The table below summarizes the core design of major clinical trials investigating these combinations:

| Trial Name | Phase | Combination Regimen | Patient Population | Primary Endpoints & Key Findings |

|---|---|---|---|---|

| MARIO-1 [1] | Phase 1/1b | This compound (30-40 mg QD) + Nivolumab | Advanced solid tumors | Safety & DLTs: Most common Gr≥3 TRAEs were reversible hepatic enzyme increases (ALT/AST 10-18%). RP2D: this compound 30 mg & 40 mg QD with nivolumab [1]. |

| MARIO-275 [4] [5] | Phase 2 | This compound (30 mg QD) + Nivolumab vs Nivolumab | Advanced urothelial carcinoma (platinum-refractory, ICI-naïve) | Efficacy: Promising OS (15.4 vs 7.9 mos) and PFS benefit, especially in PD-L1 negative patients. Safety: Most common TEAEs: pyrexia, decreased appetite, pruritus [4] [5]. |

| MARIO-3 [2] [4] [3] | Phase 2 | This compound (30 mg QD) + Atezolizumab + Nab-paclitaxel | Frontline metastatic TNBC | Efficacy: Promising mPFS in PD-L1- (7.3 mos) and PD-L1+ (11.0-11.2 mos) patients. Translational: Paired biopsies showed TAM reprogramming & immune activation in TME [2] [4] [3]. |

Key Clinical Insights

- Dosing: The Recommended Phase 2 Dose (RP2D) for this compound in combination with nivolumab is 30 mg or 40 mg once daily [1]. A dose of 30 mg QD was selected in later studies (e.g., MARIO-275) to improve tolerability and minimize reversible liver enzyme elevations [5].

- Efficacy in ICI-Resistant Settings: The combinations have shown antitumor activity in patients who had previously progressed on PD-1/PD-L1 inhibitors, supporting the role of PI3Kγ inhibition in overcoming resistance [1].

- Biomarker and Translational Findings: Analysis of paired tumor biopsies from the MARIO-3 trial provided direct human evidence of the drug's mechanism, showing gene signatures of macrophage reprogramming, immune activation, and extracellular matrix reorganization after treatment [2] [3].

Detailed Experimental Protocols

The following protocols are synthesized from the methods sections of the cited clinical and translational studies.

Patient Dosing and Treatment Schedule

This protocol outlines the administration of the this compound and atezolizumab combination as used in the MARIO-3 trial.

Drug Formulations:

- This compound: 30 mg, oral, once daily.

- Atezolizumab: 840 mg, intravenous infusion, on Days 1 and 15 of a 28-day cycle.

- Nab-paclitaxel (if part of triplet therapy): 100 mg/m², IV, on Days 1, 8, and 15 of a 28-day cycle [3].

Treatment Cycle: 28-day cycles. Treatment continues until disease progression, unacceptable toxicity, or withdrawal of consent [3].

Dose Modifications: For management of adverse events like elevated liver enzymes, this compound dose reduction (e.g., from 40 mg to 30 mg daily) or temporary interruption is recommended, as guided by protocol-specific management rules [1] [5].

Translational Biomarker Analysis Workflow

This protocol details the correlative studies performed to investigate the biologic impact of this compound on the tumor microenvironment, as described in the MARIO-3 trial [2] [3].

Sample Collection:

- Tissue: Collect paired tumor biopsies (core biopsies or excisional samples) at baseline (pre-treatment) and on-treatment (e.g., 2 months after treatment initiation). Preserve samples in formalin-fixed paraffin-embedding (FFPE) or snap-freeze in OCT compound for different assays.

- Blood: Collect peripheral blood samples in EDTA tubes at pre-specified timepoints (e.g., Cycle 1 Day 1, Cycle 1 Day 15, and Day 1 of subsequent cycles) for peripheral immune monitoring.

Multiplex Immunofluorescence (mIF) for Immunophenotyping:

- Procedure: Perform mIF on sequential tissue sections from FFPE blocks using a validated panel of antibodies targeting key immune cell markers.

- Suggested Marker Panel: CD68 (macrophages), CD8 (cytotoxic T-cells), CD4 (helper T-cells), FoxP3 (regulatory T-cells), CK (tumor cells), and DAPI (nuclei).

- Analysis: Utilize automated image analysis systems to quantify cell densities and spatial relationships (e.g., proximity of CD8+ T-cells to CD68+ macrophages) within the TME.

Spatial Transcriptomics using Digital Spatial Profiling (DSP):

- Procedure: Use the GeoMx DSP platform with an RNA panel. Select regions of interest (ROI) based on morphology (e.g., tumor nest, immune cell-rich stroma) illuminated by fluorescent markers.

- Analysis: Isolate and profile oligonucleotide-tagged antibodies from each ROI. Analyze for gene expression signatures related to TAM reprogramming (e.g., M1/M2 ratio), T-cell activation, and extracellular matrix organization.

Peripheral Immune Cell Profiling by Flow Cytometry:

- Procedure: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from fresh blood samples by density gradient centrifugation. Stain cells with a flow cytometry antibody panel to track immune cell populations.

- Suggested Panel: CD3, CD4, CD8, CD14, CD15, CD56, CD19, HLA-DR, and relevant functional markers.

- Analysis: Use flow cytometry to quantify changes in the frequency of myeloid-derived suppressor cells (MDSCs), T-cell subsets, and monocyte populations over time.

The following diagram illustrates the logical workflow and signaling pathways targeted in this combination therapy approach.

Important Considerations for Protocol Implementation

- Safety Monitoring: Hepatic enzymes (ALT, AST) should be closely monitored, as elevation is a common treatment-related adverse event. Protocols should include clear guidelines for dose interruption and modification upon occurrence of grade ≥3 events [1] [5].

- Patient Selection: Current evidence suggests that the combination may benefit patients across PD-L1 expression statuses, showing particular promise in populations that typically respond poorly to ICIs alone, such as PD-L1 negative metastatic TNBC and urothelial cancer [4] [3].

- Combination with Chemotherapy: The triplet regimen of this compound, atezolizumab, and nab-paclitaxel demonstrates that macrophage reprogramming can be effectively integrated with standard chemotherapy, potentially broadening the application of this approach [2] [3].

References

- 1. This compound, a First-in-Class PI3Kγ Inhibitor, in Patients with ... [pubmed.ncbi.nlm.nih.gov]

- 2. This compound combined with immune checkpoint inhibitor ... [pubmed.ncbi.nlm.nih.gov]

- 3. This compound combined with immune checkpoint inhibitor ... [pmc.ncbi.nlm.nih.gov]

- 4. This compound Combination Therapies Demonstrate Promising ... [cancernetwork.com]

- 5. This compound/Nivolumab Elicits Promising Responses, PFS ... [onclive.com]

Eganelisib in combination therapy for triple-negative breast cancer TNBC

Introduction & Rationale

Triple-negative breast cancer is an aggressive subtype with a poor prognosis, particularly in the metastatic setting [1]. While combinations of immune checkpoint inhibitors (ICIs) like atezolizumab with chemotherapy have shown promise, a significant unmet need remains, especially for the majority of patients with PD-L1-negative tumors [1].

A key mechanism of resistance to ICIs is the presence of immunosuppressive tumor-associated macrophages (TAMs) in the tumor microenvironment [1]. PI3K-γ, selectively expressed in myeloid cells, plays a central role in directing these macrophages toward an immunosuppressive (M2-like) phenotype. Eganelisib is designed to reverse this, reprogramming TAMs into immune-activating (M1-like) macrophages and overcoming myeloid-driven resistance to immunotherapy [1] [2].

Clinical Trial Data and Key Findings

The phase 2 MARIO-3 trial (NCT03961698) is evaluating this compound (30 mg once daily) in combination with standard doses of atezolizumab and nab-paclitaxel for frontline mTNBC [1]. The following table summarizes key efficacy and translational findings from the study.

| Aspect | Findings from the MARIO-3 Trial |

|---|---|

| Patient Population | Inoperable locally advanced or mTNBC (n=62). Paired pre- and post-treatment biopsies were analyzed from a subset of patients [1]. |

| Treatment Regimen | This compound (30 mg oral, once daily) + Atezolizumab + nab-Paclitaxel [1]. |

| Preliminary Efficacy (at 9.9-mo follow-up) | PD-L1 positive (n=14): median PFS = 11.0 months [1]. PD-L1 negative (n=27): median PFS = 7.3 months [1]. | | Key Translational Insights | • Gene signatures of TAM reprogramming and immune activation in tumor biopsies [1]. • Extracellular matrix (ECM) reorganization signatures, with elevated baseline ECM signatures in PD-L1 negative tumors that decreased post-treatment [1]. • Immune activation observed irrespective of baseline PD-L1 status and associated with longer PFS [1]. • Peripheral blood analyses showed systemic immune activation [1]. |

Experimental Protocols

The translational analyses in MARIO-3 employed several sophisticated techniques on paired patient samples. The workflow below illustrates the integration of these methods.

Detailed Methodologies

Multiplex Immunofluorescence (mIF) for Immunophenotyping

- Purpose: To identify, quantify, and spatially resolve multiple immune cell populations within the tumor microenvironment (TME) using paired formalin-fixed, paraffin-embedded (FFPE) tumor biopsy sections [1].

- Protocol Summary: Tissue sections are deparaffinized and subjected to heat-induced epitope retrieval. Sequential rounds of staining are performed using primary antibodies against target proteins (e.g., CD8 for T cells, CD68 for macrophages, cytokeratin for tumor cells), followed by fluorescently-labeled secondary antibodies or tyramide signal amplification (TSA) reagents. Each round of staining is followed by imaging and then antibody stripping. A final DAPI stain is applied to label nuclei.

- Image Analysis: Multi-layer images are co-registered and analyzed using digital pathology and image analysis software. Cell phenotypes are identified based on marker co-expression, and their densities and spatial relationships (e.g., distances between cell types) are quantified.

Spatial Transcriptomics using GeoMx Digital Spatial Profiling

- Purpose: To obtain spatially resolved, whole-transcriptome data from specific regions of interest (ROIs) within the tumor microenvironment [1].

- Protocol Summary: FFPE sections are stained with a panel of fluorescent morphology markers (e.g., Pan-CK, CD45, SYTO13 for nuclei) to identify ROIs. Oligonucleotide-labeled indexing probes that bind to mRNA transcripts are then hybridized to the tissue. UV light is used to cleave and collect the indexing probes from user-defined ROIs (e.g, tumor nests, immune cell-rich areas). The collected oligonucleotides are quantified and sequenced.

- Data Analysis: Sequencing data is processed to generate digital counts of transcripts for each ROI. Differential expression analysis, gene set enrichment analysis (GSEA), and pathway analysis are performed to identify treatment-induced changes in gene signatures related to immune activation, macrophage polarization, and extracellular matrix.

Peripheral Blood Immunomonitoring

- Purpose: To assess systemic immune activation and pharmacodynamic effects by analyzing peripheral blood mononuclear cells (PBMCs) and serum/plasma [1].

- Flow Cytometry Protocol: Fresh or cryopreserved PBMCs are stained with multi-parameter antibody panels to characterize immune cell subsets (e.g., T cell activation markers, myeloid-derived suppressor cells). Cells are acquired on a flow cytometer, and data is analyzed using software to determine the frequency and phenotype of immune populations.

- Multiplex Cytokine Analysis: Serum/plasma samples are analyzed using a multiplex immunoassay (e.g., Luminex) to quantify the concentrations of a panel of cytokines and chemokines, providing a measure of systemic immune activation.

Mechanism of Action and Signaling Pathway

The proposed mechanism by which this compound reprograms the tumor microenvironment and synergizes with combination therapy is outlined below.

Future Directions and Application Notes

The MARIO-3 data support this compound as a potential combination partner to overcome TAM-driven resistance. Key considerations for R&D professionals include:

- Patient Selection: The activation of immune gene signatures in PD-L1-negative patients is particularly intriguing and warrants further biomarker exploration beyond PD-L1 status [1].

- Combination Potential: The role of PI3K-γ inhibition in reshaping a "cold" tumor into a "hot" one provides a strong rationale for its combination with other immunotherapies, including in indications beyond TNBC where TAMs mediate resistance [1].

- Clinical Translation: When designing clinical trials based on this protocol, careful consideration should be given to the timing of on-treatment biopsies and the handling of samples for spatial analyses to ensure robust biomarker data.

Reference List

- J Immunother Cancer. 2024;12(8):e009160. doi: 10.1136/jitc-2024-009160. "this compound combined with immune checkpoint inhibitor therapy and chemotherapy in frontline metastatic triple-negative breast cancer triggers macrophage reprogramming, immune activation and extracellular matrix reorganization in the tumor microenvironment" [1] [3].

- Evans CA, et al. ACS Med Chem Lett. 2016;7(9):862-867. doi: 10.1021/acsmedchemlett.6b00238. "Discovery of a Selective Phosphoinositide-3-Kinase (PI3K)-γ Inhibitor (IPI-549) as an Immuno-Oncology Clinical Candidate" [2].

- ClinicalTrials.gov. "A Study of IPI-549 in Combination With Atezolizumab and Nab-Paclitaxel in Patients With Triple Negative Breast Cancer (MARIO-3)." Identifier: NCT03961698 [1].

References

Eganelisib with cytarabine in relapsed refractory acute myeloid leukemia AML

Introduction and Scientific Rationale

Eganelisib (IPI-549) is a first-in-class, orally administered, highly selective inhibitor of phosphoinositide-3-kinase gamma (PI3K-γ) [1]. The PI3K-γ pathway acts as a key molecular switch that controls immune suppression by myeloid cells, such as macrophages and myeloid-derived suppressor cells (MDSCs), in the tumor microenvironment [1]. In preclinical models, inhibition of PI3K-γ by this compound has been shown to reprogram these immunosuppressive myeloid cells from a pro-tumor (M2-like) phenotype to an anti-tumor (M1-like) phenotype, promoting T-cell infiltration and activation [1] [2].

In the context of AML, this mechanism is particularly relevant. The bone marrow microenvironment in AML is rich in immunosuppressive myeloid cells that contribute to disease progression and resistance to therapy. Cytarabine is a cornerstone cytotoxic chemotherapy drug for AML that works by directly inhibiting the growth of cancer cells [3]. The rational combination of this compound with cytarabine seeks to achieve a dual attack: direct cytotoxicity against AML blasts via cytarabine, and a simultaneous reprogramming of the immunosuppressive microenvironment via this compound, potentially overcoming barriers to treatment efficacy and enhancing anti-leukemic responses [3] [2].

Clinical Trial Design and Eligibility

The clinical data for this compound in combination with cytarabine in relapsed/refractory AML is drawn from an ongoing Phase 1b trial (NCT06533761) [4] [5] [3]. The core design and patient eligibility criteria are summarized below.

Table 1: Clinical Trial Overview

| Trial Feature | Description |

|---|---|

| Official Title | A Phase 1b Open-Label Study to Evaluate this compound as Monotherapy and in Combination with Cytarabine in Patients with Relapsed/Refractory AML [4] [5] |

| ClinicalTrials.gov ID | NCT06533761 [5] [3] |

| Protocol ID | 25-160 (Dana-Farber), STLX-EGA-001 (Sponsor) [4] [5] |

| Phase | 1b [4] [5] [3] |

| Overall Status | Active and Recruiting (as of October 2025) [5] |

| Primary Objectives | Assess safety, tolerability, pharmacokinetics (PK), pharmacodynamics (PD), and anti-tumor efficacy [4] |

| Estimated Completion | March 15, 2028 [5] |

Table 2: Patient Eligibility Criteria

| Category | Inclusion Criteria | Exclusion Criteria |

|---|---|---|

| Disease Status | Pathological diagnosis of AML (WHO 2022) with ≥10% bone marrow blasts. Secondary and treatment-related AML are included. Higher-risk MDS (IPSS-R Intermediate, High, or Very High) with ≥10% blasts is also included [4]. | Acute promyelocytic leukemia is excluded [4]. |

| Prior Therapy | Relapsed or refractory disease. | Autologous or allogeneic stem cell transplant within 6 months prior to Cycle 1 Day 1 [4] [5]. |

| Performance Status | ECOG performance status ≤2 [4] [5]. | - |

| Organ Function | Adequate hepatic and renal function per protocol, measured within 7 days prior to the first dose [4] [5]. | Presence of a clinically significant non-hematologic toxicity from prior therapy that has not resolved to Grade ≤1 (NCI CTCAE v5.0) [4]. |

| Concomitant Conditions | - | Active fungal disease or uncontrolled infection; patients on antimicrobials must be afebrile and stable for >72 hours [4]. Receiving chronic immunosuppressants or systemic steroids (excluding replacement therapy) [4] [5]. WBC count >25 × 10⁹/L within 7 days prior to the first dose (hydroxyurea permitted for control) [4] [5]. |

The trial is structured in two parts:

- Part 1: Dose Escalation (DE) - Determines the safety and maximum tolerated dose (MTD) or recommended phase 2 dose (RP2D) of this compound both as a monotherapy and in combination with cytarabine [4] [5].

- Part 2: Dose Optimization - Further evaluates the safety and efficacy of the selected dose(s) [4] [5].

Treatment Protocol and Schema

The following diagram illustrates the logical workflow and structure of the clinical trial.

Dosing and Administration:

- This compound: An oral pill taken once daily. The specific dose for a given patient depends on the dose level assigned during the escalation/optimization phases of the trial [3].

- Cytarabine: Administered either as an intravenous (IV) infusion or as a subcutaneous injection. The dose is determined by the study protocol and prior safety data from the dose-escalation phase [3].

Treatment is administered in continuous 28-day cycles until patients experience unacceptable toxicity or disease progression [1].

Preclinical and Translational Evidence

While clinical data in AML is still emerging, the rationale for this compound is strongly supported by its mechanism of action and experience in solid tumors. In the MARIO-1 phase 1/1b study in advanced solid tumors (NCT02637531), this compound was evaluated both as a monotherapy and in combination with the PD-1 inhibitor nivolumab [1].

Key Findings from MARIO-1 [1]:

- Safety: The most common treatment-related grade ≥3 toxicities in the combination therapy were increased aspartate aminotransferase (AST: 13%) and increased alanine aminotransferase (ALT: 10%) and rash (10%). These hepatic enzyme elevations were generally reversible.

- Dosing: Based on the aggregate safety and pharmacodynamic data, this compound doses of 30 mg and 40 mg once daily in combination with an immune checkpoint inhibitor were selected for phase 2 studies.

- Efficacy Signal: Anti-tumor activity for the combination was observed in patients with various solid tumors, including in some who had previously progressed on PD-1/PD-L1 inhibitors, validating the potential to overcome resistance to immunotherapy.

This evidence provides a strong foundation for exploring this compound's macrophage-reprogramming capability in the AML microenvironment.

Anticipated Mechanisms and Workflow

The proposed mechanism of action for the combination therapy in AML involves targeting both the cancer cells and the surrounding immune microenvironment, as visualized below.

Key Considerations for Protocol Implementation

- Safety Monitoring: Given the safety profile observed in solid tumor trials, close monitoring of hepatic function (ALT, AST, bilirubin) is essential prior to each cycle and as clinically indicated [1]. Management protocols for potential hepatic enzyme elevations should be in place.

- Dose-Limiting Toxicities (DLTs): The definition of DLTs in this trial should be clearly documented in the protocol. In the MARIO-1 study, DLTs included primarily grade 3 reversible hepatic enzyme elevations occurring after the first cycle [1].

- Pharmacodynamic Biomarkers: To confirm target engagement and mechanism of action, the protocol should include plans for biomarker analysis. This may involve assessing pAKT levels in immune cells as a marker of PI3K-γ pathway inhibition and evaluating changes in immune cell populations (e.g., MDSC subsets, T-cell activation markers) in peripheral blood and/or bone marrow samples [1].

Table 3: Key Efficacy and Safety Outcomes from Prior this compound Study (MARIO-1 in Solid Tumors) [1]

| Outcome Measure | This compound Monotherapy (n=39) | This compound + Nivolumab (n=180) |

|---|

| Most Common Gr ≥3 Related AEs | Increased ALT (18%) Increased AST (18%) Increased Alkaline Phosphatase (5%) | Increased AST (13%) Increased ALT (10%) Rash (10%) | | Treatment-Related Serious AEs | 5% (including grade 4 bilirubin/enzyme increases) | 13% (including pyrexia, rash, cytokine release syndrome) | | DLTs | None in first 28 days; later cycle DLTs at 60 mg dose | Not Specified | | Recommended Phase 2 Doses | - | 30 mg and 40 mg once daily |

Conclusion

The combination of this compound and cytarabine represents a novel immuno-chemotherapeutic strategy for relapsed/refractory AML. By targeting the PI3K-γ pathway, this compound aims to reverse the immunosuppressive tumor microenvironment and potentially restore sensitivity to cytotoxic therapy. The ongoing Phase 1b trial (NCT06533761) is a critical first step in defining the safety profile, optimal dosing, and preliminary efficacy of this combination, with results expected to guide future clinical development in this area of high unmet medical need.

References

- 1. This compound, a First-in-Class PI3K-γ Inhibitor, in Patients with ... [pmc.ncbi.nlm.nih.gov]

- 2. Clinical landscape of macrophage-reprogramming cancer ... [nature.com]

- 3. A drug, this compound, in combination with cytarabine, to treat ... [ctsearchsupport.org]

- 4. A Phase 1b Open-Label Study to Evaluate the Safety and ... [dana-farber.org]

- 5. This compound as Monotherapy and in Combination With ... [centerwatch.com]